2-Nonyne-1,9-diol
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Overview
Description
2-Nonyne-1,9-diol is an organic compound that belongs to the class of alkynes, which are hydrocarbons containing at least one carbon-carbon triple bond. This compound is characterized by the presence of a triple bond between the second and third carbon atoms in a nine-carbon chain, with hydroxyl groups attached to the first and ninth carbon atoms. The molecular formula for this compound is C₉H₁₆O₂.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nonyne-1,9-diol typically involves the following steps:
Formation of the Alkyne: The initial step involves the formation of the alkyne through dehydrohalogenation of a dihaloalkane. For example, a 1,2-dihaloalkane can be treated with a strong base such as sodium amide (NaNH₂) or potassium hydroxide (KOH) to form the alkyne.
Hydroxylation: The next step involves the introduction of hydroxyl groups at the terminal carbons. This can be achieved through hydroboration-oxidation, where the alkyne is first treated with borane (BH₃) followed by oxidation with hydrogen peroxide (H₂O₂) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may follow similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Nonyne-1,9-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds such as aldehydes or carboxylic acids.
Reduction: The triple bond can be reduced to form alkenes or alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or Lindlar’s catalyst.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alkenes, alkanes.
Substitution: Alkyl halides, ethers.
Scientific Research Applications
2-Nonyne-1,9-diol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving alkynes and diols.
Industry: Used in the synthesis of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Nonyne-1,9-diol involves its reactivity due to the presence of the triple bond and hydroxyl groups. The triple bond is electron-rich and can participate in various addition reactions, while the hydroxyl groups can undergo nucleophilic substitution and oxidation reactions. These properties make it a versatile compound in chemical synthesis.
Comparison with Similar Compounds
Similar Compounds
1-Nonyne: Similar structure but lacks hydroxyl groups.
2-Octyne-1,8-diol: Similar structure with one less carbon atom.
2-Decyne-1,10-diol: Similar structure with one more carbon atom.
Uniqueness
2-Nonyne-1,9-diol is unique due to the presence of both a triple bond and terminal hydroxyl groups, which provide a combination of reactivity and functionality not found in many other compounds. This makes it particularly useful in synthetic chemistry and various research applications.
Properties
CAS No. |
94517-78-9 |
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Molecular Formula |
C9H16O2 |
Molecular Weight |
156.22 g/mol |
IUPAC Name |
non-2-yne-1,9-diol |
InChI |
InChI=1S/C9H16O2/c10-8-6-4-2-1-3-5-7-9-11/h10-11H,1-4,6,8-9H2 |
InChI Key |
PTVCOFYYPPRDAZ-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCO)CCC#CCO |
Origin of Product |
United States |
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